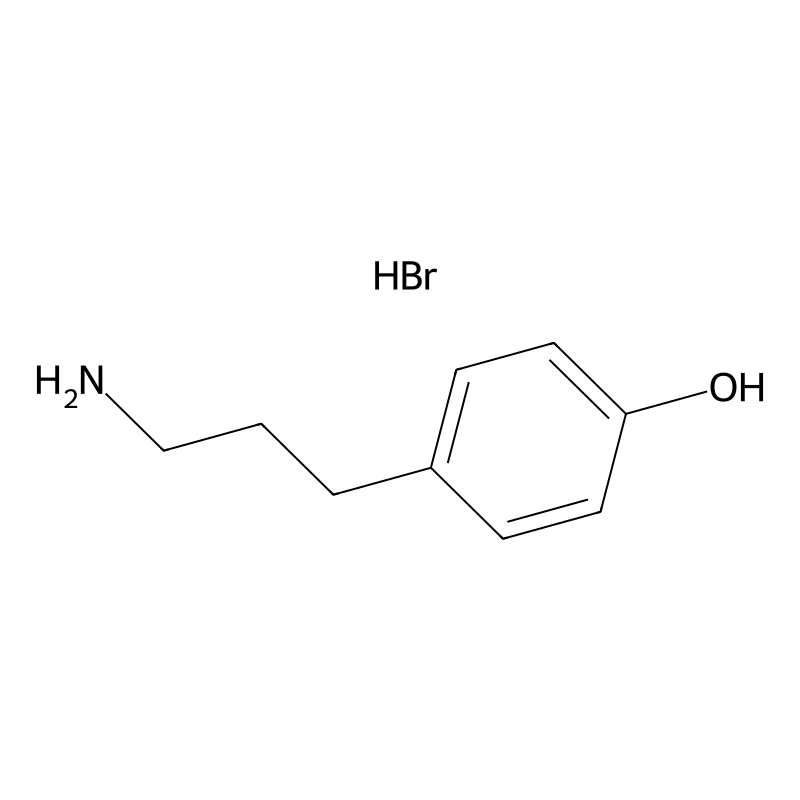4-(3-aminopropyl)phenol Hydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-(3-Aminopropyl)phenol Hydrobromide has the molecular formula C9H14BrNO and a molar mass of approximately 228.12 g/mol. It is derived from 4-(3-aminopropyl)phenol, which consists of a phenolic ring substituted with an aminoalkyl group. The hydrobromide form indicates that the compound is in the salt form with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications .
- Acid-Base Reactions: The amino group can act as a base, accepting protons from acids, while the hydroxyl group can donate protons in acidic conditions.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives under appropriate conditions.
These reactions are crucial for its functionality in biological systems and synthetic applications.
4-(3-Aminopropyl)phenol Hydrobromide exhibits various biological activities:
- Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Neuroprotective Effects: Research indicates potential neuroprotective properties, suggesting it may have applications in treating neurodegenerative diseases .
- Cell Culture
Several methods exist for synthesizing 4-(3-Aminopropyl)phenol Hydrobromide:
- Direct Amination: Reacting 4-bromophenol with 3-aminopropylamine in the presence of a catalyst can yield the desired compound.
- Hydrobromination: Adding hydrobromic acid to 4-(3-aminopropyl)phenol can convert it into its hydrobromide salt form.
- Reduction Reactions: Starting from nitrophenols and reducing them to amines before subsequent reactions can also produce this compound.
These methods highlight the versatility of synthetic approaches available for producing this compound.
4-(3-Aminopropyl)phenol Hydrobromide has various applications:
- Biological Research: Used as a buffering agent in cell culture media.
- Pharmaceutical Development: Investigated for potential therapeutic roles in neuroprotection and antioxidant therapies.
- Chemical Synthesis: Acts as an intermediate in organic synthesis for other complex molecules.
Studies on the interactions of 4-(3-Aminopropyl)phenol Hydrobromide with biological systems reveal:
- Protein Binding: Investigations indicate that it may bind to specific proteins, influencing biochemical pathways.
- Receptor Interactions: Potential interactions with neurotransmitter receptors suggest implications for neurological research and drug development.
Understanding these interactions is crucial for elucidating its mechanisms of action in biological contexts.
Several compounds share structural or functional similarities with 4-(3-Aminopropyl)phenol Hydrobromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-Aminopropyl)-2-methyl-phenol Hydrobromide | C11H16BrN | Contains additional methyl group; different biological profile. |
| 4-(2-Aminoethyl)-phenol | C8H11N | Lacks bromide; simpler structure; different reactivity. |
| 3-Aminophenol | C6H7N | No alkyl chain; primarily used for dye synthesis. |
4-(3-Aminopropyl)phenol Hydrobromide is unique due to its specific structure that allows for diverse biological activities and applications not found in simpler analogs.








